molecular formula C10H7Cl3N4O2 B5778545 N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide

N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No. B5778545
M. Wt: 321.5 g/mol
InChI Key: VDYDEGKAGHIQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide, also known as TTA, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the class of triazole derivatives and has been shown to have various biological activities.

Mechanism of Action

N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide acts as a PPARγ agonist by binding to its ligand-binding domain and inducing a conformational change that allows it to recruit co-activators and initiate transcription of target genes. N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide has been shown to increase insulin sensitivity, reduce inflammation, and promote adipocyte differentiation through the activation of PPARγ.
Biochemical and physiological effects:
N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide has been shown to have various biochemical and physiological effects, including improving glucose and lipid metabolism, reducing inflammation, and promoting adipocyte differentiation. N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide has been shown to improve insulin sensitivity in diabetic mice and reduce atherosclerosis in hyperlipidemic mice. N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide has also been shown to reduce inflammation in macrophages and promote adipocyte differentiation in preadipocytes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide in lab experiments is its specificity for PPARγ. N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide has been shown to have minimal off-target effects, which makes it a useful tool for studying PPARγ-related pathways. However, N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide has a relatively short half-life and may require frequent dosing in in vivo experiments. N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide also has low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide research. One direction is to investigate the role of N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide in other biological processes beyond glucose and lipid metabolism. N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide has been shown to have anti-inflammatory effects, and further research could explore its potential as a therapeutic agent for inflammatory diseases. Another direction is to develop more potent and selective PPARγ agonists based on the structure of N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide. These compounds could have improved pharmacokinetic properties and therapeutic potential compared to N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide. Finally, further research could investigate the safety and efficacy of N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide in human clinical trials.

Synthesis Methods

N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide can be synthesized by the reaction of 2,4,5-trichlorophenoxyacetic acid with 4-amino-1,2,4-triazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide as a white crystalline powder with a melting point of 183-186°C.

Scientific Research Applications

N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide has been extensively used in scientific research as a tool compound to investigate the role of peroxisome proliferator-activated receptor gamma (PPARγ) in various biological processes. PPARγ is a nuclear receptor that regulates glucose and lipid metabolism, inflammation, and cell differentiation. N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide has been shown to activate PPARγ and induce its downstream target genes, which makes it a useful tool for studying PPARγ-related pathways.

properties

IUPAC Name

N-(1H-1,2,4-triazol-5-yl)-2-(2,4,5-trichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl3N4O2/c11-5-1-7(13)8(2-6(5)12)19-3-9(18)16-10-14-4-15-17-10/h1-2,4H,3H2,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYDEGKAGHIQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4H-1,2,4-Triazol-3-YL)-2-(2,4,5-trichlorophenoxy)acetamide

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